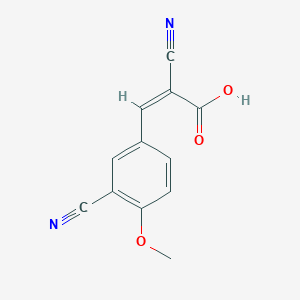
4-Methyl-4-(pyridine-3-carbonylamino)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-4-(pyridine-3-carbonylamino)pentanoic acid (also known as Gabapentin) is a medication used to treat epilepsy, neuropathic pain, hot flashes, and restless leg syndrome. It was first approved by the FDA in 1993 and has since become a widely prescribed drug. Gabapentin is a GABA analogue, and its mechanism of action involves binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.
Wirkmechanismus
Gabapentin's mechanism of action involves binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces calcium influx into neurons, which leads to a decrease in the release of excitatory neurotransmitters such as glutamate and substance P. This, in turn, reduces neuronal excitability and helps to prevent seizures and reduce neuropathic pain.
Biochemical and Physiological Effects:
Gabapentin has been shown to increase GABA synthesis and release in the brain, which can lead to anxiolytic and anticonvulsant effects. It has also been shown to reduce the release of glutamate and substance P, which can help to reduce pain and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
Gabapentin has several advantages for use in lab experiments. It is a relatively safe drug with a low risk of toxicity, making it suitable for use in animal studies. It is also readily available and inexpensive. However, Gabapentin's mechanism of action is not fully understood, and it may have off-target effects that could confound experimental results.
Zukünftige Richtungen
There are several potential future directions for research on Gabapentin. One area of interest is the drug's potential use in treating psychiatric disorders such as anxiety and bipolar disorder. Another area of interest is the drug's potential use in treating substance use disorders, particularly alcohol withdrawal syndrome. Additionally, there is ongoing research on the drug's mechanism of action and potential off-target effects.
Synthesemethoden
Gabapentin is synthesized through the reaction of 1,1-cyclohexanediacetic acid anhydride with 3-aminomethylpyridine. The resulting intermediate is then treated with methylamine to form Gabapentin.
Wissenschaftliche Forschungsanwendungen
Gabapentin has been extensively studied for its use in treating epilepsy and neuropathic pain. It has also been studied for its potential use in treating anxiety, bipolar disorder, and alcohol withdrawal syndrome. Gabapentin has shown promising results in clinical trials for these indications.
Eigenschaften
IUPAC Name |
4-methyl-4-(pyridine-3-carbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,6-5-10(15)16)14-11(17)9-4-3-7-13-8-9/h3-4,7-8H,5-6H2,1-2H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGRJOOLUDLZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)NC(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-(nicotinamido)pentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole](/img/structure/B7590150.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyridine-3-carbonitrile](/img/structure/B7590163.png)
![1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7590180.png)
![1-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentane-1-carboxamide](/img/structure/B7590192.png)

![2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile](/img/structure/B7590204.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(thiophen-2-yl)methanone](/img/structure/B7590205.png)
![2-[(4-Ethylphenyl)methyl-methylamino]butanoic acid](/img/structure/B7590221.png)
![(3Z)-3-[(3-methylphenyl)methylidene]-1H-indol-2-one](/img/structure/B7590227.png)
![N-(3-aminophenyl)-2-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7590228.png)
![[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-acetylamino]-acetic acid ethyl ester](/img/structure/B7590240.png)
![5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid](/img/structure/B7590247.png)
![3-[(2-bromo-5-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7590250.png)
![5-[(2-Methoxyphenyl)-methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7590264.png)